molecular formula C15H11FN2O5 B11022403 4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate

4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate

Cat. No.: B11022403
M. Wt: 318.26 g/mol
InChI Key: SUHBPMHOMRVBBK-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl acetate group linked to a fluorinated nitrophenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate typically involves a multi-step process. One common method includes the reaction of 2-fluoro-5-nitroaniline with phenyl chloroformate to form the intermediate 4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl chloroformate. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-[(2-Fluoro-5-aminophenyl)carbamoyl]phenyl acetate.

    Reduction: Formation of 4-[(2-Fluoro-5-aminophenyl)carbamoyl]phenyl acetate.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluoro-4-nitrophenyl)carbamoyl]phenyl acetate
  • 4-[(2-Chloro-5-nitrophenyl)carbamoyl]phenyl acetate
  • 4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl benzoate

Uniqueness

4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and bioavailability, while the nitro group provides reactive sites for further chemical modifications.

Properties

Molecular Formula

C15H11FN2O5

Molecular Weight

318.26 g/mol

IUPAC Name

[4-[(2-fluoro-5-nitrophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11FN2O5/c1-9(19)23-12-5-2-10(3-6-12)15(20)17-14-8-11(18(21)22)4-7-13(14)16/h2-8H,1H3,(H,17,20)

InChI Key

SUHBPMHOMRVBBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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